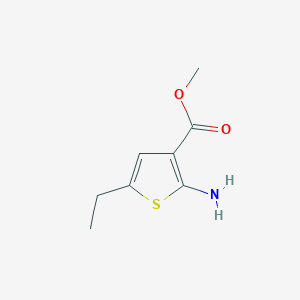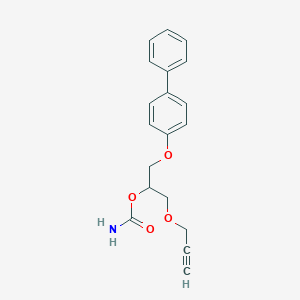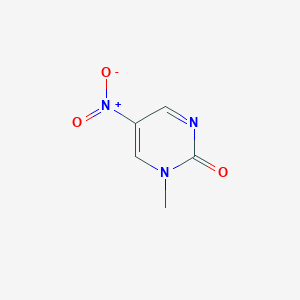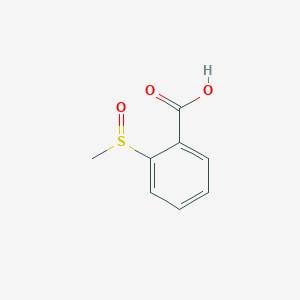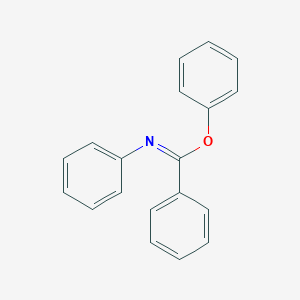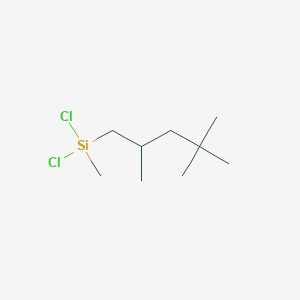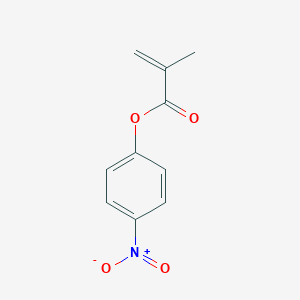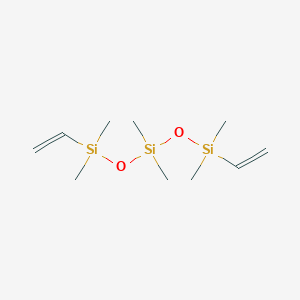
2-(3,4-Dimethoxyphenyl)propylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound may also act by modulating the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, this compound has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of this compound is its toxicity. This compound has been found to be toxic at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials. Another potential direction is the investigation of this compound as a neuroprotective agent. Studies are needed to determine the potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of this compound and its potential for use in other scientific research applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of this compound is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of this compound in certain experiments, there are several future directions for the investigation of this compound.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
| 16603-07-9 | |
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
Clave InChI |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Sinónimos |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


